

Thermodynamic Properties of Benzyl Butyl Ether: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl butyl ether*

Cat. No.: *B1266096*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **benzyl butyl ether**. The information is compiled from various sources to ensure a broad and accurate representation of its physical and chemical characteristics. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are described.

Core Thermodynamic Properties

Benzyl butyl ether ($C_{11}H_{16}O$) is an organic compound with applications in various fields, including as a flavoring agent and in organic synthesis. A thorough understanding of its thermodynamic properties is crucial for its application in research and industrial processes.

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of **benzyl butyl ether**.

Table 1: Boiling Point and Vapor Pressure

Property	Value	Conditions
Boiling Point	220.00 to 224.00 °C	@ 744.00 mm Hg[1]
Boiling Point	223 °C	@ 760 mmHg[1]
Vapor Pressure	0.147 mmHg	@ 25 °C[1]

Table 2: Density and Other Physical Properties

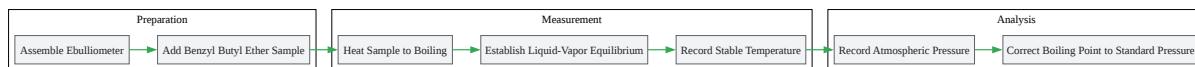
Property	Value
Molecular Weight	164.24 g/mol [1]
Density	0.922 g/cm ³
Flash Point	83.33 °C (182.00 °F) TCC[2]
Solubility in Water	110.1 mg/L @ 25 °C (estimated)

Table 3: Enthalpy Data (Estimated)

Property	Value (Method)
Heat of Vaporization	Not directly available in search results; can be estimated using methods like the Joback method.
Heat of Formation	Not directly available in search results; can be calculated from the heat of combustion or estimated using computational methods.[3][4][5][6]
Heat of Combustion	-338 x 10 ⁵ J/kg (for a related compound, butyl benzyl phthalate)[7]

Experimental Protocols

The determination of the thermodynamic properties of a liquid compound like **benzyl butyl ether** involves several standard experimental techniques. Below are detailed methodologies for


key experiments.

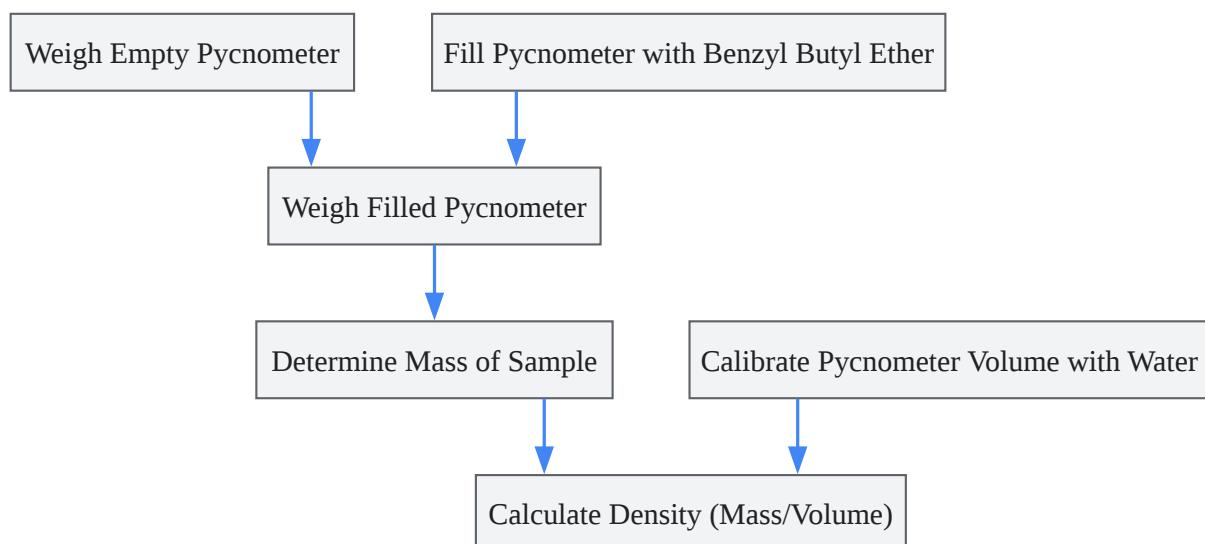
Determination of Boiling Point by Ebulliometry

Ebulliometry is a precise method for determining the boiling point of a liquid by measuring the temperature at which the liquid is in equilibrium with its vapor at a given pressure.[8][9][10]

Methodology:

- Apparatus Setup: An ebulliometer, consisting of a boiling flask, a condenser, and a high-precision thermometer or thermocouple, is assembled.
- Sample Preparation: A pure sample of **benzyl butyl ether** is placed into the boiling flask.
- Heating: The sample is heated gently. The use of boiling chips or a magnetic stirrer is recommended to ensure smooth boiling.
- Equilibrium Establishment: The liquid is brought to a steady boil, allowing the vapor to rise and equilibrate with the liquid phase under total reflux conditions provided by the condenser. [10]
- Temperature Measurement: The temperature of the boiling liquid-vapor equilibrium is measured using a calibrated thermometer. The reading is taken when the temperature stabilizes.
- Pressure Correction: The atmospheric pressure is recorded, and the observed boiling point is corrected to the standard pressure (760 mmHg) if necessary.

[Click to download full resolution via product page](#)

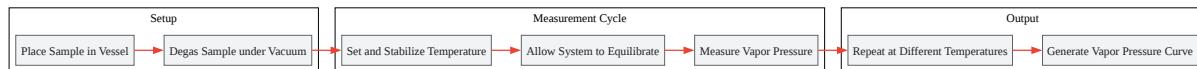

Ebulliometry Experimental Workflow.

Determination of Density by Densitometry

The density of a liquid can be determined by measuring its mass and volume.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Methodology:

- Mass Measurement of Pycnometer: A clean, dry pycnometer (a flask with a specific volume) is accurately weighed.
- Sample Filling: The pycnometer is filled with **benzyl butyl ether**, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.
- Mass Measurement of Filled Pycnometer: The filled pycnometer is weighed.
- Volume Calibration: The exact volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as deionized water, at a controlled temperature.
- Density Calculation: The density of **benzyl butyl ether** is calculated by dividing the mass of the sample (mass of filled pycnometer minus mass of empty pycnometer) by the calibrated volume of the pycnometer.


[Click to download full resolution via product page](#)*Densitometry Experimental Workflow.*

Determination of Vapor Pressure by the Static Method

The static method is a direct way to measure the vapor pressure of a liquid at different temperatures.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Methodology:

- Sample Degassing: A sample of **benzyl butyl ether** is placed in a thermostatted vessel connected to a pressure measuring device and a vacuum pump. The sample is thoroughly degassed to remove any dissolved air.[\[16\]](#)[\[19\]](#)
- Temperature Control: The temperature of the sample is precisely controlled using a thermostat bath.
- Equilibrium: The system is allowed to reach thermal and phase equilibrium, where the pressure of the vapor above the liquid becomes constant.
- Pressure Measurement: The vapor pressure at the set temperature is measured using a pressure transducer or a manometer.
- Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

[Click to download full resolution via product page](#)*Static Vapor Pressure Measurement Workflow.*

Determination of Enthalpy of Vaporization by Calorimetry

The enthalpy of vaporization can be determined calorimetrically by measuring the heat required to vaporize a known amount of the substance.[20][21][22]

Methodology:

- Calorimeter Setup: A calorimeter, often of the Calvet type, is used. The sample of **benzyl butyl ether** is placed in a vaporization cell within the calorimeter.[23][21][22]
- Isothermal Vaporization: The sample is vaporized at a constant temperature by supplying a known amount of electrical energy to a heater within the cell.
- Mass Determination: The amount of vaporized substance is determined by weighing the cell before and after the experiment or by condensing and weighing the vapor.
- Heat Measurement: The heat absorbed during vaporization is precisely measured by the calorimeter.
- Enthalpy Calculation: The molar enthalpy of vaporization is calculated by dividing the measured heat by the number of moles of the vaporized sample.

Determination of Enthalpy of Formation

The standard enthalpy of formation is typically determined indirectly from the enthalpy of combustion, which is measured using bomb calorimetry.

Methodology:

- Sample Preparation: A precisely weighed sample of **benzyl butyl ether** is placed in a combustion bomb.
- Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited. The complete combustion of the organic compound releases heat.
- Temperature Measurement: The heat released is absorbed by the surrounding water bath of the calorimeter, and the resulting temperature change is measured.

- Calorimeter Calibration: The heat capacity of the calorimeter is determined by combusting a substance with a known heat of combustion, such as benzoic acid.
- Enthalpy of Combustion Calculation: The standard enthalpy of combustion of **benzyl butyl ether** is calculated from the temperature change and the heat capacity of the calorimeter.
- Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl butyl ether | C₁₁H₁₆O | CID 61134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. butyl benzyl ether, 588-67-0 [thegoodsentscompany.com]
- 3. srd.nist.gov [srd.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Heats of formation of organic compounds by a simple calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. enartis.com [enartis.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sakeassociation.org [sakeassociation.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. batman.edu.tr [batman.edu.tr]
- 13. homesciencetools.com [homesciencetools.com]
- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]
- 16. consilab.de [consilab.de]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. phys.chem.elte.hu [phys.chem.elte.hu]
- 19. calnesis.com [calnesis.com]
- 20. uobabylon.edu.iq [uobabylon.edu.iq]
- 21. books.rsc.org [books.rsc.org]
- 22. tsapps.nist.gov [tsapps.nist.gov]
- 23. Calorimetric Determination of Enthalpies of Vaporization | NIST [nist.gov]
- To cite this document: BenchChem. [Thermodynamic Properties of Benzyl Butyl Ether: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266096#thermodynamic-properties-of-benzyl-butyl-ether\]](https://www.benchchem.com/product/b1266096#thermodynamic-properties-of-benzyl-butyl-ether)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

